molecular formula C18H19ClN2O2 B11683502 2-(4-Chlorophenoxy)-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide

2-(4-Chlorophenoxy)-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11683502
M. Wt: 330.8 g/mol
InChI Key: PHBGBHRSASOARC-RGVLZGJSSA-N
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Description

2-(4-Chlorophenoxy)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide is an organic compound with a complex structure that includes a chlorophenoxy group, a propan-2-yl phenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to produce 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19ClN2O2/c1-13(2)15-5-3-14(4-6-15)11-20-21-18(22)12-23-17-9-7-16(19)8-10-17/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+

InChI Key

PHBGBHRSASOARC-RGVLZGJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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